molecular formula C10H10N4 B077364 2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole CAS No. 14483-90-0

2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole

Cat. No.: B077364
CAS No.: 14483-90-0
M. Wt: 186.21 g/mol
InChI Key: NMQLWFUDBDWZDY-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole is a heterocyclic compound that features both an imidazole and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-diamine with primary alcohols in the presence of a ruthenium(II) complex as a catalyst. The reaction is carried out in mesitylene at 165°C for 12 hours, yielding high amounts of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions that are optimized for high yield and purity. These methods may include the use of various catalysts and solvents to facilitate the reaction and improve efficiency. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the imidazole or benzimidazole rings.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve halides or other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(2-Pyridyl)benzimidazole

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole is unique due to its dual-ring structure, which combines the properties of both imidazole and benzimidazole rings. This structural feature enhances its versatility and potential for various applications compared to similar compounds .

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQLWFUDBDWZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole
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2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazole

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